N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide
Description
N-{1-[(4-Bromophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide (molecular formula: C₁₉H₁₅BrN₂O₂S; molecular weight: 415.30 g/mol) is a synthetic small molecule featuring a thiophene-2-carboxamide core linked to a 2-oxo-2-phenylethyl moiety substituted with a 4-bromophenylamino group . The presence of the bromine atom enhances lipophilicity and may influence binding interactions, while the thiophene ring contributes to electronic and steric properties critical for biological activity .
Properties
Molecular Formula |
C19H15BrN2O2S |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
N-[1-(4-bromoanilino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H15BrN2O2S/c20-14-8-10-15(11-9-14)21-18(17(23)13-5-2-1-3-6-13)22-19(24)16-7-4-12-25-16/h1-12,18,21H,(H,22,24) |
InChI Key |
XBAIFYWOFPYBPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)Br)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-bromoaniline with benzoyl chloride to form N-(4-bromophenyl)benzamide.
Formation of the Key Intermediate: The N-(4-bromophenyl)benzamide is then reacted with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the key intermediate.
Final Product Formation: The key intermediate is then subjected to further reactions, including amide bond formation and purification steps, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of new compounds with potential applications in pharmaceuticals and materials science.
Research has highlighted the compound's potential biological activities:
Antimicrobial Properties : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .
Anticancer Activity : The compound has been evaluated for its anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines such as MCF7 (human breast adenocarcinoma). The mechanism involves interactions with specific molecular targets that affect cell cycle regulation and apoptosis .
Mechanism of Action : The compound's action may involve the inhibition of key enzymes involved in tumor growth and microbial resistance. Molecular docking studies suggest that it binds effectively to target receptors, which could alter their activity and trigger apoptotic pathways in cancer cells .
Medicinal Chemistry
Ongoing research aims to explore the therapeutic potential of this compound as a novel therapeutic agent for various diseases. Its structural characteristics make it a candidate for drug development targeting specific pathways involved in disease progression.
Case Study 1: Antimicrobial Evaluation
A study published in 2019 synthesized several derivatives of thiophene-based compounds and evaluated their antimicrobial activity using standard methods. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Case Study 2: Anticancer Screening
In a study focusing on anticancer properties, derivatives of this compound were tested against various cancer cell lines. The results showed significant cytotoxicity against MCF7 cells, with some compounds achieving IC50 values in the nanomolar range. These findings support the potential use of this compound in developing new anticancer therapies .
Mechanism of Action
The mechanism of action of N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The bromophenyl group plays a crucial role in binding to the active site of target enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Biological Activity
N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H17BrN2O2 |
| Molecular Weight | 409.3 g/mol |
| IUPAC Name | N-[1-(4-bromoanilino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide |
| InChI Key | WQOBVRBXAXULBN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3 |
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its antimicrobial and anticancer properties. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further investigation.
Anticancer Activity
Research has indicated that this compound may exhibit significant anticancer properties. A study demonstrated that derivatives of thiophene compounds can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, one study reported that similar thiophene derivatives showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity .
Mechanism of Action:
The proposed mechanism involves the inhibition of specific enzymes associated with cancer cell growth and survival. The compound may interact with protein tyrosine phosphatases (PTPs), which play crucial roles in cell signaling pathways related to cancer progression .
Antimicrobial Activity
In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) value of approximately 16 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate antibacterial activity .
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. For example:
- Synthesis Improvements: Utilizing green chemistry principles to enhance yield and reduce environmental impact during synthesis.
- Structure-Activity Relationship (SAR): Investigating how variations in the bromophenyl group influence biological activity. Studies have shown that modifications can significantly enhance potency against target cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
